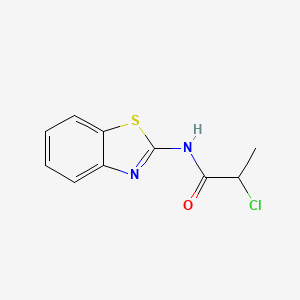

N-1,3-benzothiazol-2-yl-2-chloropropanamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-6(11)9(14)13-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYTKVYVIGKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=CC=CC=C2S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393673 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-39-9 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 2-Aminobenzothiazole with 2-Chloropropionyl Chloride

The most common and straightforward method to prepare this compound involves the reaction of 2-aminobenzothiazole with 2-chloropropionyl chloride under basic conditions. This method is well-documented and yields moderate to good product quantities.

- Reagents: 2-aminobenzothiazole, 2-chloropropionyl chloride

- Base: Triethylamine (to neutralize HCl formed)

- Solvent: Benzene or other inert organic solvents

- Temperature: Heating for 2 hours

- Yield: Approximately 60%

Mechanism: The nucleophilic amine group of 2-aminobenzothiazole attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride, forming the amide bond and releasing HCl, which is scavenged by triethylamine.

| Parameter | Details |

|---|---|

| Starting material | 2-Aminobenzothiazole |

| Acylating agent | 2-Chloropropionyl chloride |

| Base | Triethylamine |

| Solvent | Benzene |

| Reaction time | 2 hours |

| Temperature | Reflux / heating |

| Yield | ~60% |

| Reference | Mehra, Zaman, Khan, J. Indian Chem. Soc., 1980 |

This method is classical and widely cited for the synthesis of this compound and related derivatives.

Multi-Step Synthesis via Thiocyanato Intermediates and Subsequent Acylation

A more elaborate synthetic approach involves the preparation of 2-amino-6-thiocyanatobenzothiazole intermediates, which are then converted to 2-chloroacetamide derivatives and finally coupled with other heterocyclic moieties.

Formation of 2-amino-6-thiocyanatobenzothiazole:

- Starting from aniline derivatives, reaction with bromine and ammonium thiocyanate in acetic acid yields 2-amino-6-thiocyanatobenzothiazole.

Synthesis of 2-chloro-N-(6-thiocyanatobenzothiazol-2-yl)acetamide:

- Reaction of the thiocyanato intermediate with chloroacetyl chloride.

Coupling with other heterocycles:

- The chloroacetamide intermediate reacts with various nucleophiles in the presence of potassium carbonate in DMF to afford diverse benzothiazole derivatives.

This method allows the introduction of additional functional groups and structural diversity, useful for medicinal chemistry applications such as anti-tubercular drug development.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Aniline + Br2 + NH4SCN in Acetic acid | 2-Amino-6-thiocyanatobenzothiazole | Thiocyanation |

| 2 | Thiocyanato intermediate + Chloroacetyl chloride | 2-Chloro-N-(6-thiocyanatobenzothiazol-2-yl)acetamide | Acylation |

| 3 | Intermediate + nucleophile + K2CO3 in DMF | Functionalized benzothiazole derivatives | Nucleophilic substitution |

This route is advantageous for generating libraries of benzothiazole derivatives with potential biological activity.

Analytical and Research Findings on Preparation

Yield and Purity

- The direct acylation method typically yields around 60% of the target compound.

- Purity can be enhanced by recrystallization or chromatographic purification.

- Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) is standard.

Reaction Optimization

- Use of triethylamine as a base is critical to neutralize HCl and drive the reaction forward.

- Solvent choice influences yield and reaction rate; benzene or chlorinated solvents are common.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions.

Structural Confirmation

- The product is confirmed by spectral data:

- NMR: Characteristic amide proton and benzothiazole ring signals.

- IR: Amide carbonyl stretch around 1650 cm⁻¹.

- Mass spectrometry: Molecular ion peak consistent with C10H9ClN2OS (MW 240.71 g/mol).

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzothiazol-2-yl-2-chloropropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve organic solvents and mild heating.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution: Various substituted benzothiazole derivatives.

Oxidation: Oxidized benzothiazole derivatives.

Reduction: Reduced benzothiazole derivatives.

Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemical Synthesis

N-1,3-benzothiazol-2-yl-2-chloropropanamide serves as an intermediate in the synthesis of more complex benzothiazole derivatives. The compound can be synthesized through the reaction of 2-aminobenzothiazole with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane and is followed by purification methods such as recrystallization or column chromatography.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Aminobenzothiazole + 3-Chloropropanoyl Chloride | Room temperature, organic solvent | High |

| 2 | Purification | Recrystallization/Column chromatography | >90% |

Biological Activities

The biological applications of this compound are extensive, particularly its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of cellular processes through interaction with specific biological targets .

Anticancer Activity

This compound has been explored for its potential as an anticancer agent. In vitro studies demonstrate its effectiveness against multiple cancer cell lines, including leukemia and non-small cell lung cancer. For example, a derivative exhibited a log GI50 value of -5.48 against various cancer types, indicating potent anticancer activity .

Case Study: Anticancer Efficacy

| Cell Line | Log GI50 Value |

|---|---|

| Leukemia | -5.48 |

| Non-small cell lung cancer | -5.48 |

| Colon cancer | -5.51 |

| Breast cancer | -5.56 |

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in industrial settings for the development of new materials and as a precursor for dyes and pigments. Its unique chemical properties allow it to be integrated into various formulations aimed at enhancing material performance .

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that these compounds can achieve therapeutic concentrations in biological systems while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-2-chloropropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-1,3-benzothiazol-2-yl-2-chloroacetamide

- N-1,3-benzothiazol-2-yl-2-chlorobutanamide

- N-1,3-benzothiazol-2-yl-2-chloropentanamide

Uniqueness

N-1,3-benzothiazol-2-yl-2-chloropropanamide is unique due to its specific substitution pattern and the presence of the 2-chloropropanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-1,3-benzothiazol-2-yl-2-chloropropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

This compound can be synthesized through various chemical reactions involving benzothiazole derivatives. The synthesis typically involves the reaction of 2-aminobenzothiazole with appropriate acylating agents to form amide derivatives. The structure of the compound is characterized by a benzothiazole moiety linked to a chloropropanamide group, which is critical for its biological activity.

Antiproliferative Activity

A significant body of research has focused on the antiproliferative effects of N-benzothiazole derivatives. A study evaluated a series of N-1,3-benzothiazol-2-ylbenzamides and found that several compounds exhibited notable inhibitory effects on cell growth in human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. Among these, specific derivatives demonstrated pro-apoptotic effects, particularly against the MCF-7 cancer cell line .

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-1,3-benzothiazol-2-ylbenzamide 1 | HepG2 | 10 | Induction of apoptosis |

| N-1,3-benzothiazol-2-ylbenzamide 2 | MCF-7 | 5 | Cell cycle arrest |

| N-benzothiazole derivative 3 | MCF-7 | 8 | Inhibition of proliferation |

Anti-inflammatory Activity

Other studies have investigated the anti-inflammatory properties of benzothiazole derivatives. For instance, a series of novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. These compounds showed significant inhibition of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Benzothiazole Derivatives

| Compound | Inhibition (%) | Cytokine Targeted |

|---|---|---|

| 2-Aminobenzothiazole Derivative A | 75 | TNF-alpha |

| 2-Aminobenzothiazole Derivative B | 60 | IL-6 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : Compounds containing benzothiazole structures have been shown to activate apoptotic pathways in cancer cells. This is often mediated through the modulation of Bcl-2 family proteins and activation of caspases .

- Cytokine Modulation : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Properties

In a laboratory setting, researchers tested the efficacy of N-benzothiazole derivatives on various cancer cell lines. Notably, one study reported that a particular derivative led to a significant reduction in cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of benzothiazole derivatives in an animal model of arthritis. The administration of these compounds resulted in decreased swelling and pain in affected joints, alongside reduced levels of inflammatory markers in serum samples .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-1,3-benzothiazol-2-yl-2-chloropropanamide?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-aminobenzothiazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane or ethanol yields the target amide. Purification involves filtration, washing with water, and recrystallization from ethanol-DMF mixtures . Optimization of reaction time (e.g., 7 hours) and stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride) is critical to maximize yield.

Q. How is this compound characterized using spectroscopic methods?

- Answer : Key techniques include:

- IR Spectroscopy : Identification of C=O (1650–1680 cm⁻¹), C-Cl (650–750 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .

- NMR : NMR reveals aromatic protons (δ 6.5–8.0 ppm) and methylene/methyl groups adjacent to electronegative atoms (δ 3.0–4.5 ppm). NMR confirms carbonyl (δ 165–175 ppm) and benzothiazole carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 501 in FABMS) and fragmentation patterns validate the molecular formula .

Q. What functional groups in the compound influence its reactivity?

- Answer : The benzothiazole ring (electron-deficient aromatic system) and chloroacetamide group drive reactivity. The benzothiazole participates in coordination chemistry (e.g., with transition metals like Co), while the chloro group undergoes nucleophilic substitution with amines or thiols. Steric hindrance from the benzothiazole may slow reactions at the amide nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

- Answer : Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism, impurities, or crystal packing effects. Solutions include:

- Iterative Refinement : Use density functional theory (DFT) to model tautomeric forms and compare with experimental spectra .

- Advanced Crystallography : Validate tautomerism via single-crystal X-ray diffraction (e.g., SHELXL refinement ).

- Supplementary Techniques : Employ - HMBC NMR to probe hydrogen-bonding networks .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Answer : Poor solubility in common solvents (e.g., ethanol, water) and polymorphism complicate crystallization. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., DMSO/water) for gradual nucleation .

- Additives : Introduce co-crystallizing agents (e.g., ammonium salts) to stabilize lattice structures .

- Temperature Gradients : Slow cooling from reflux to room temperature enhances crystal quality .

Q. How can computational tools like SHELX improve structural validation?

- Answer : SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solving) enable:

- High-Resolution Refinement : Correct thermal displacement parameters and detect twinning in X-ray data .

- Validation Plugins : Tools like PLATON check for missed symmetry, voids, and hydrogen-bonding errors .

- Automated Pipelines : Integration with OLEX2 streamlines structure solution for high-throughput studies .

Q. What methodologies identify and characterize byproducts in the synthesis of this compound?

- Answer : Byproducts (e.g., dethiocyanation products ) are analyzed via:

- Chromatography : HPLC or TLC (Rf comparison) to separate impurities .

- LC-MS : Track molecular weight anomalies (e.g., loss of Cl or S atoms).

- Single-Crystal Analysis : Resolve structural ambiguities in byproducts using X-ray diffraction .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.